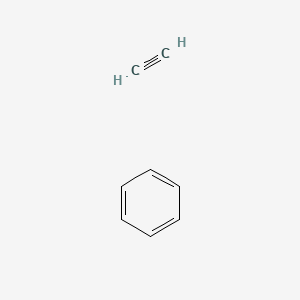
Acetylene--benzene (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetylene–benzene (1/1) is a compound formed by the combination of acetylene and benzene in a 1:1 molar ratio. Acetylene, also known as ethyne, is the simplest alkyne with the chemical formula C₂H₂. Benzene, on the other hand, is an aromatic hydrocarbon with the chemical formula C₆H₆. The combination of these two compounds results in a unique chemical entity with distinct properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of acetylene–benzene (1/1) can be achieved through the cyclotrimerization of acetylene. This reaction involves the combination of three acetylene molecules to form one benzene molecule. The reaction is typically carried out on a silver (Ag) surface, which acts as a catalyst. The process requires a critical surface coverage of acetylene, above which benzene formation occurs with 100% selectivity .
Industrial Production Methods
In an industrial setting, the production of acetylene–benzene (1/1) can be achieved through the catalytic reforming of hydrocarbons. This process involves the use of catalysts such as palladium, copper, or silver to facilitate the cyclotrimerization of acetylene. The reaction conditions include high pressure and low temperature to ensure efficient and selective trimerization of acetylene to benzene .
Chemical Reactions Analysis
Types of Reactions
Acetylene–benzene (1/1) undergoes various chemical reactions, including:
Oxidation: Acetylene can be oxidized to form acetic acid or other carboxylic acids.
Reduction: Benzene can be reduced to form cyclohexane.
Substitution: Both acetylene and benzene can undergo substitution reactions, where hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) is commonly used as an oxidizing agent for acetylene and benzene.
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst is used for the reduction of benzene.
Substitution: Halogens (e.g., chlorine, bromine) and acids (e.g., hydrochloric acid, hydrobromic acid) are used for substitution reactions .
Major Products Formed
Oxidation: Acetic acid, benzoic acid.
Reduction: Cyclohexane.
Substitution: Halogenated acetylene and benzene derivatives .
Scientific Research Applications
Acetylene–benzene (1/1) has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of various organic compounds, including polymers and pharmaceuticals.
Biology: Utilized in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in drug development and as a building block for biologically active molecules.
Industry: Employed in the production of synthetic rubber, plastics, and other materials .
Mechanism of Action
The mechanism of action of acetylene–benzene (1/1) involves the interaction of acetylene and benzene molecules with various molecular targets and pathways. For example, the cyclotrimerization of acetylene on a silver surface involves the formation of a C₄ intermediate, which subsequently converts to benzene. This process is facilitated by the strong interaction between the acetylene multilayers and the silver surface, which lowers the energy barrier for the formation of the C₄ intermediate .
Comparison with Similar Compounds
Similar Compounds
Ethylene: A simpler alkyne with the chemical formula C₂H₄.
Cyclohexane: A saturated hydrocarbon with the chemical formula C₆H₁₂.
Toluene: An aromatic hydrocarbon with the chemical formula C₇H₈.
Uniqueness
Acetylene–benzene (1/1) is unique due to its combination of an alkyne and an aromatic hydrocarbon, resulting in distinct chemical properties and reactivity. Unlike ethylene, which is less reactive, acetylene–benzene (1/1) can undergo a wider range of chemical reactions. Compared to cyclohexane, it retains the aromaticity of benzene while incorporating the reactivity of acetylene. Toluene, while similar in aromaticity, lacks the alkyne functionality present in acetylene–benzene (1/1) .
Properties
CAS No. |
264146-43-2 |
|---|---|
Molecular Formula |
C8H8 |
Molecular Weight |
104.15 g/mol |
IUPAC Name |
acetylene;benzene |
InChI |
InChI=1S/C6H6.C2H2/c1-2-4-6-5-3-1;1-2/h1-6H;1-2H |
InChI Key |
NEBFBVFMEJNMTO-UHFFFAOYSA-N |
Canonical SMILES |
C#C.C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5,7-Dichloro-3-(furan-2-yl)[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B14237003.png)
![Trifluoromethyl[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl] sulfone](/img/structure/B14237018.png)
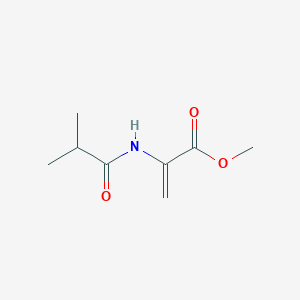
![1-Chloro-6-[(2-methoxypropan-2-YL)oxy]hexane](/img/structure/B14237026.png)
![N-[(Furan-3-yl)methyl]octadeca-9,12-dienamide](/img/structure/B14237033.png)
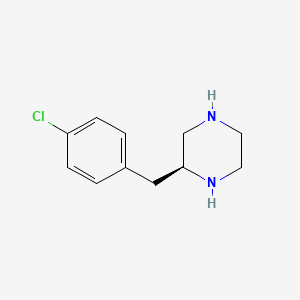
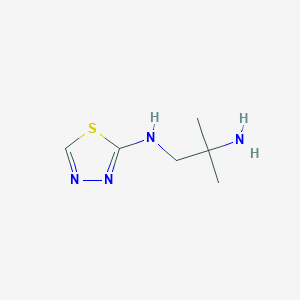
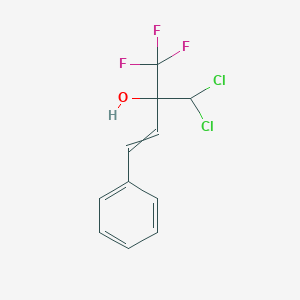
![Benzoic acid, 3-[[(3-bromophenyl)acetyl]amino]-, ethyl ester](/img/structure/B14237062.png)
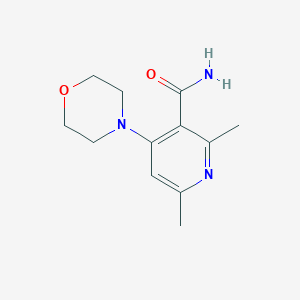
![4-{5-[4-(Hexadecyloxy)phenyl]-1,3,4-oxadiazol-2-YL}benzonitrile](/img/structure/B14237080.png)
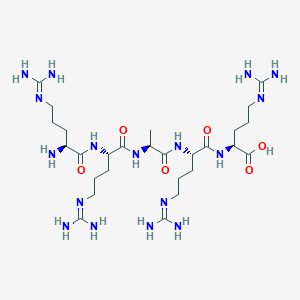

![(3E)-3-[(2-Hydroxyethyl)imino]-N,N-dimethylbutanamide](/img/structure/B14237100.png)
